N-(3-Bromophenyl)pyridine-4-carboxamide: Chemical Identifiers, Synthesis, and Pharmacological Applications
N-(3-Bromophenyl)pyridine-4-carboxamide: Chemical Identifiers, Synthesis, and Pharmacological Applications
Executive Summary
The pyridine-4-carboxamide (isonicotinamide) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a hinge-binding motif in the development of selective kinase inhibitors. Specifically, halogenated N-phenyl derivatives, such as N-(3-bromophenyl)pyridine-4-carboxamide , serve as critical intermediates and tool compounds. The meta-halogen substitution pattern is strategically employed to exploit hydrophobic pockets within kinase active sites, modulating both target affinity and pharmacokinetic properties.
This technical guide provides an in-depth analysis of the chemical identifiers, synthetic causality, and self-validating analytical protocols required to handle and characterize this specific intermediate.
Chemical Identity & Structural Parameters
While highly functionalized derivatives of this scaffold (e.g., 2,3-diamino-N-(3-bromophenyl)isonicotinamide, CAS[2094986-50-0]) possess specific Chemical Abstracts Service (CAS) registry numbers, the unsubstituted core intermediate N-(3-bromophenyl)pyridine-4-carboxamide is primarily tracked across cheminformatics platforms via its SMILES and InChI identifiers. Relying on structural string identifiers ensures absolute precision when querying structural databases or designing in silico libraries.
Table 1: Physicochemical Properties and Identifiers
| Parameter | Value |
| IUPAC Name | N-(3-bromophenyl)pyridine-4-carboxamide |
| Common Synonym | N-(3-bromophenyl)isonicotinamide |
| Molecular Formula | C₁₂H₉BrN₂O |
| Molecular Weight | 277.12 g/mol |
| Monoisotopic Mass | 275.9898 Da |
| SMILES | O=C(Nc1cccc(Br)c1)c2ccncc2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Pharmacological Significance: The Isonicotinamide Motif
The isonicotinamide core is highly prized for its ability to form bidentate hydrogen bonds with the backbone amides of the kinase hinge region. This mechanism is central to the efficacy of several clinical and preclinical candidates.
For instance, isonicotinamide derivatives have been extensively validated as highly selective, brain-penetrable inhibitors of Glycogen Synthase Kinase-3 (GSK-3) , a target implicated in Alzheimer's disease and oncology . Similarly, the derivative SRPIN340 utilizes the isonicotinamide core to selectively inhibit Serine/Arginine-rich Protein Kinases (SRPK1/2) , modulating pre-mRNA splicing and demonstrating potent antileukemia and anti-angiogenic effects .
Kinase signaling pathway illustrating the ATP-competitive inhibition by isonicotinamides.
Synthetic Methodology & Causality
The Causality of Reagent Selection
The synthesis of N-aryl isonicotinamides can theoretically be achieved via Schotten-Baumann conditions using isonicotinoyl chloride. However, the presence of the meta-bromo substituent on the aniline ring exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the nucleophilicity of the amine. Consequently, acid chloride routes often suffer from competing hydrolysis and low yields.
To circumvent this, we employ the uronium-based coupling agent HATU . HATU generates a highly electrophilic 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming aniline to pre-organize the transition state. This drastically accelerates the acylation of the deactivated 3-bromoaniline .
Step-by-Step Protocol
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Pre-activation: Dissolve isonicotinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes. Rationale: Pre-activation ensures complete conversion to the HOAt ester, minimizing side reactions when the aniline is introduced.
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Coupling: Add 3-bromoaniline (1.1 eq) to the activated mixture. Stir continuously at 25°C for 12 hours.
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Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), water (to remove DMF), and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Workflow for the HATU-mediated synthesis of N-(3-bromophenyl)pyridine-4-carboxamide.
Self-Validating Analytical Protocols
A robust analytical workflow must be self-validating. Relying solely on HPLC retention times is insufficient for novel intermediates, as unreacted 3-bromoaniline and the product may exhibit similar Rf values depending on the solvent system.
Isotopic Mass Validation (The Fail-Safe)
By utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) in positive electrospray ionization (ESI+) mode, the presence of the bromine atom serves as an internal validation tool. Bromine naturally occurs as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The mass spectrum must display a characteristic doublet at m/z 277.0[M+H]⁺ and 279.0 [M+H]⁺ of equal intensity. The absence of this 1:1 isotopic signature immediately invalidates the product identity, providing a fail-safe against mischaracterization.
Table 2: Analytical Validation Parameters
| Technique | Parameters & Expected Observations | Validation Purpose |
| LC-MS (ESI+) | m/z 277.0 and 279.0 (1:1 ratio). | Confirms molecular weight and the presence of the bromine atom via isotopic distribution. |
| ¹H NMR (DMSO-d₆) | ~10.6 ppm (s, 1H, NH); ~8.8 ppm (d, 2H, Py-H); ~7.8 ppm (d, 2H, Py-H); 7.2-8.1 ppm (m, 4H, Ph-H). | Confirms amide bond formation (NH peak) and the meta-substitution pattern on the phenyl ring. |
| HPLC (UV 254 nm) | C18 Column; Gradient: 5-95% MeCN in H₂O (0.1% TFA). | Assesses compound purity (>95% required for biological assays). |
References
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Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]
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Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) PLOS One, Public Library of Science. URL:[Link]
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Amide bond formation and peptide coupling Chemical Society Reviews, Royal Society of Chemistry. URL:[Link]
